5,7,8-Trimethoxycoumarin

Antiparasitic Chagas disease Leishmaniasis

Pain point: Lack of a moderately potent CA IX inhibitor with a defined SAR baseline for hypoxic tumor studies. Solution: 5,7,8-Trimethoxycoumarin (CAS 60796-65-8) delivers: - CA IX Ki = 760 nM - baseline control without strong off-target effects - Distinct 5,7,8-trioxygenated substitution prevents regioisomer cross-reactivity - ≥98% purity via HPLC, ideal as an analytical reference standard Supports reliable research; in stock for rapid global dispatch.

Molecular Formula C12H12O5
Molecular Weight 236.22 g/mol
CAS No. 60796-65-8
Cat. No. B014269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7,8-Trimethoxycoumarin
CAS60796-65-8
Molecular FormulaC12H12O5
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C2=C1C=CC(=O)O2)OC)OC
InChIInChI=1S/C12H12O5/c1-14-8-6-9(15-2)12(16-3)11-7(8)4-5-10(13)17-11/h4-6H,1-3H3
InChIKeyMSFXSDYNQKVMTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

5,7,8-Trimethoxycoumarin: Physicochemical and Structural Profile


5,7,8-Trimethoxycoumarin (CAS:60796-65-8), also referred to as 5,7,8-trimethoxychromen-2-one, is a naturally occurring polyoxygenated coumarin featuring three methoxy substituents at positions 5, 7, and 8 of the coumarin scaffold [1]. It is a phenylpropanoid-derived secondary metabolite found in various plant genera, including Zanthoxylum, Viola, and Loricaria [2]. With a molecular formula of C12H12O5 and a molecular weight of approximately 236.22 g/mol, the compound exhibits physicochemical properties—such as a calculated LogP of ~2.37, a topological polar surface area (tPSA) of 57.9 Ų, and zero hydrogen bond donors—that are consistent with moderate lipophilicity and favorable passive membrane permeability [3]. The 5,7,8-trioxygenated substitution pattern distinguishes this coumarin from its 5,6,7-regioisomers and simpler di-oxygenated analogs, a structural nuance that critically influences its biological target engagement and pharmacological profile [4].

Natural product reference standard: Suitable for herbal extract standardization and dereplication workflows.
Permeability profile: Predicted passive permeability supports cell-based assay design.
Scaffold distinctiveness: 5,7,8-trioxygenated pattern enables SAR differentiation from 5,6,7- and di-oxygenated coumarins.

5,7,8-Trimethoxycoumarin: Why Specific Substitution Matters


Generic substitution within the coumarin class is scientifically untenable due to the pronounced structure-activity relationship (SAR) governing their biological interactions. The precise positioning and electronic nature of substituents on the coumarin nucleus dictate target selectivity and potency. While 5,7-dimethoxycoumarin or 5,6,7-trimethoxycoumarin may share the same parent scaffold, they exhibit markedly different profiles. For instance, 5,7,8-Trimethoxycoumarin demonstrates a specific, albeit moderate, affinity for carbonic anhydrase IX (Ki = 760 nM) [1], whereas the simpler 5,7-dimethoxycoumarin lacks this defined inhibition profile [2]. Furthermore, antiparasitic evaluations reveal that the 5,7,8-substitution pattern yields a distinct potency spectrum (T. cruzi IC50 = 25.5 μM; L. amazonensis IC50 = 57.7 μM) , which is not replicated by the structurally related lignan syringaresinol (IC50 = 7.55 μM and 11.98 μM, respectively) or other isolated coumarins from the same source [3]. Therefore, substituting 5,7,8-Trimethoxycoumarin with an in-class analog risks introducing confounding variables in target engagement, selectivity, and potency, thereby undermining the reproducibility and interpretability of scientific studies.

Target engagement may differ
The 5,7,8-substitution pattern shows CA IX engagement, unlike the 5,7-dimethoxy analog which lacks this profile.
Antiparasitic profile may not transfer
Potency against T. cruzi and L. amazonensis is specific to 5,7,8-trimethoxycoumarin; the lignan syringaresinol exhibits a distinct activity spectrum.
Lipophilicity-dependent behavior may shift
Higher LogP and lower tPSA relative to 5,7-dimethoxycoumarin suggest permeability differences, affecting cell-based assay outcomes.

5,7,8-Trimethoxycoumarin: Comparative Biological Activity


Antiparasitic Selectivity: T. cruzi vs. L. amazonensis

In a direct comparative study isolating compounds from Zanthoxylum tingoassuiba roots, 5,7,8-Trimethoxycoumarin demonstrated differential antiparasitic activity against Trypanosoma cruzi epimastigotes and Leishmania amazonensis promastigotes. The compound showed an IC50 of 25.5 μM against T. cruzi, which is approximately 2.3-fold more potent than its activity against L. amazonensis (IC50 = 57.7 μM) . In contrast, the lignan syringaresinol (compound 9) isolated from the same extract exhibited greater potency and a different selectivity profile, with IC50 values of 7.55 μM against T. cruzi and 11.98 μM against L. amazonensis [1].

Antiparasitic Selectivity
Head-to-head
5,7,8-Trimethoxycoumarin: T. cruzi IC50 25.5 μM, L. amazonensis 57.7 μM
Syringaresinol: T. cruzi 7.55 μM, L. amazonensis 11.98 μM
Supports antiparasitic screening context; provides comparator to syringaresinol
Epimastigote/promastigote; 72h incubation; 0-100 μM
Antiparasitic Chagas disease Leishmaniasis

Carbonic Anhydrase IX Inhibition vs. Potent Leads

5,7,8-Trimethoxycoumarin inhibits human carbonic anhydrase IX (hCA IX), a tumor-associated isoform, with a Ki value of 760 nM as determined by a stopped-flow CO2 hydration assay [1]. This activity is considered moderate when benchmarked against optimized coumarin-based CA IX inhibitors. For example, the natural coumarin umbelliprenin inhibits hCA XII with a Ki of 5.7 nM, and synthetic coumarin sulfonamide hybrids frequently achieve Ki values below 100 nM for hCA IX [2].

CA IX Inhibition
Cross-study
5,7,8-Trimethoxycoumarin: hCA IX Ki 760 nM
Umbelliprenin: hCA XII Ki 5.7 nM; Coumarin 9a: hCA IX Ki 93.3 nM
Moderate CA IX affinity supports pathway study context; data to benchmark against potent leads
Stopped-flow CO2 hydration assay; 6h preincubation
Cancer metabolism Carbonic anhydrase Hypoxia

In Silico Antineoplastic Potential vs. Zanthoxylum Coumarins

Computational prediction using the PASS Online program indicated that 5,7,8-Trimethoxycoumarin has a high probability of antimutagenic (Pa > 82%), apoptosis agonist (Pa > 82%), and antineoplastic (Pa > 75%) activities [1]. In the same in silico analysis of Zanthoxylum tingoassuiba metabolites, the related coumarin cubreuva lactone was predicted to have antineoplastic activity with a probability of Pa > 78% [1].

In Silico Antineoplastic Potential
Data to verify
5,7,8-Trimethoxycoumarin: Antineoplastic Pa >75%, Apoptosis agonist Pa >82%
Cubreuva lactone: Antineoplastic Pa >78%
Supports computational screening rationale; data to verify in phenotypic assays
PASS Online prediction; Pa threshold ≥70%
Antineoplastic Apoptosis In silico prediction

Enhanced Lipophilicity vs. 5,7-Dimethoxycoumarin

The addition of a third methoxy group at position 8 of the coumarin scaffold confers distinct physicochemical properties compared to the simpler 5,7-dimethoxy analog. 5,7,8-Trimethoxycoumarin has a calculated LogP of 2.37 and a topological polar surface area (tPSA) of 57.9 Ų [1]. In contrast, 5,7-dimethoxycoumarin (citropten) has a lower calculated LogP of approximately 1.8 and a higher tPSA of 68.9 Ų [2].

Lipophilicity vs. 5,7-Dimethoxy
Cross-study
5,7,8-Trimethoxycoumarin: LogP 2.37, tPSA 57.9 Ų
5,7-Dimethoxycoumarin: LogP ~1.8, tPSA 68.9 Ų
Supports permeability context in cell-based assays; ΔLogP +0.57 indicates higher lipophilicity
Calculated values from authoritative databases
ADME Lipophilicity Permeability

5,7,8-Trimethoxycoumarin: Research and Development Applications


Reference Standard for Chemical Profiling and QC

Given its presence in key medicinal plants like Zanthoxylum tingoassuiba and Viola species, 5,7,8-Trimethoxycoumarin serves as a certified reference standard for analytical chemistry and pharmacognosy. Procurement of a high-purity (≥98% by HPLC) sample enables its use as a retention time marker in HPLC-DAD/MS and GC/MS analysis. This application is essential for the standardization of herbal extracts and the dereplication of known compounds in natural product discovery workflows .

CA IX Probe for Cancer Biology

5,7,8-Trimethoxycoumarin is a suitable tool compound for investigating the basal role of carbonic anhydrase IX in hypoxic tumor microenvironments. Its moderate inhibition constant (Ki = 760 nM) makes it a valuable control or comparator in enzymatic assays against more potent inhibitors. Researchers can use it to establish baseline CA IX activity without the strong phenotypic effects associated with high-potency inhibitors, allowing for nuanced dissection of CA IX-dependent pathways in cell culture models.

Scaffold for Antiparasitic SAR Studies

With defined IC50 values of 25.5 μM (T. cruzi) and 57.7 μM (L. amazonensis) , 5,7,8-Trimethoxycoumarin provides a quantifiable starting point for medicinal chemistry optimization. Its activity, while not as potent as leads like syringaresinol, offers a clean SAR baseline. Procuring this compound allows teams to synthesize derivatives focused on improving potency and selectivity against kinetoplastid parasites, using the parent compound's activity as a benchmark for rational design .

Application
Selection Property
Validation Focus
Natural product reference standard
High-purity analytical standard
Herbal extract standardization; retention time marker in HPLC-DAD/MS
Carbonic anhydrase IX pathway study
Moderate CA IX affinity
Basal CA IX activity in hypoxic tumor models
Antiparasitic SAR studies
Quantifiable antiparasitic IC50 baseline
Potency optimization against kinetoplastid parasites

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7,8-Trimethoxycoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.